(3-Chloro-4-fluorophenyl)methanesulfonyl chloride
Overview
Description
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Cl2FO2S and a molecular weight of 243.09 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
It is known to be a reagent in the rhodium-catalyzed meta-c-h functionalization of arenes , suggesting that its targets could be arene compounds.
Mode of Action
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride interacts with its targets through a process known as meta-C-H functionalization . This is a type of chemical reaction where a carbon-hydrogen bond in an arene compound is broken and replaced with a new bond, often resulting in the formation of a more complex molecule.
Result of Action
The primary result of the action of this compound is the meta-C-H functionalization of arene compounds . This can lead to the formation of more complex organic molecules, potentially resulting in various molecular and cellular effects depending on the specific arene compounds involved and the conditions under which the reaction takes place.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other compounds, which can affect the rate and outcome of the meta-C-H functionalization reaction .
Biochemical Analysis
Biochemical Properties
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It acts as a sulfonylating agent, introducing the sulfonyl group into biomolecules. This compound interacts with enzymes such as sulfatases and proteases, modifying their activity by covalently attaching to specific amino acid residues . The nature of these interactions often involves the formation of stable sulfonamide bonds, which can alter the enzyme’s function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling cascades. Additionally, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit enzyme activity by forming covalent bonds with active site residues, leading to enzyme inactivation . This compound also affects gene expression by modifying transcription factors and other DNA-binding proteins, altering their ability to regulate gene transcription. The changes in gene expression can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable at low temperatures but can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its reactive nature and ability to form covalent bonds with cellular proteins. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels . For example, this compound can inhibit sulfatases, affecting the metabolism of sulfate-containing compounds and altering cellular sulfate levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by its chemical properties, such as solubility and reactivity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. The localization of this compound within cells can also affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (3-Chloro-4-fluorophenyl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C7H5ClFOH+SOCl2→C7H5Cl2FO2S+HCl+SO2
This method ensures the conversion of the hydroxyl group to a sulfonyl chloride group, yielding the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-Chloro-4-fluorophenyl)methanesulfonic acid.
Reduction: It can be reduced to (3-Chloro-4-fluorophenyl)methanesulfinic acid using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) is often employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
(3-Chloro-4-fluorophenyl)methanesulfonic acid: Formed by hydrolysis.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is utilized in various scientific research fields:
Chemistry: As a reagent for the synthesis of sulfonamides and sulfonates, which are important intermediates in organic synthesis.
Biology: Used in the modification of biomolecules to study their structure and function.
Medicine: Employed in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl chloride: Another sulfonyl chloride with a trifluoromethyl group instead of a chlorofluorophenyl group.
Methanesulfonyl chloride: Lacks the aromatic ring and halogen substituents, making it less reactive.
Benzenesulfonyl chloride: Contains a phenyl ring but lacks the chlorine and fluorine substituents.
Uniqueness
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which enhances its reactivity and allows for the formation of a diverse range of derivatives. This makes it a valuable reagent in organic synthesis and various industrial applications.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJBTVUJRRGUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-98-1 | |
Record name | (3-chloro-4-fluorophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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